molecular formula C22H30N4O2 B4695695 2-[4-(TERT-BUTYL)PHENOXY]-2-METHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE

2-[4-(TERT-BUTYL)PHENOXY]-2-METHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE

Cat. No.: B4695695
M. Wt: 382.5 g/mol
InChI Key: QREOXQRRSQKRTN-UHFFFAOYSA-N
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Description

2-[4-(TERT-BUTYL)PHENOXY]-2-METHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE is a complex organic compound with a unique structure that combines a phenoxy group, a piperazine ring, and a pyrimidine moiety

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-2-methyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c1-21(2,3)17-7-9-18(10-8-17)28-22(4,5)19(27)25-13-15-26(16-14-25)20-23-11-6-12-24-20/h6-12H,13-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREOXQRRSQKRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(C)(C)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(TERT-BUTYL)PHENOXY]-2-METHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Phenoxy Intermediate: The reaction of 4-tert-butylphenol with an appropriate alkylating agent to form 4-tert-butylphenoxy intermediate.

    Introduction of the Piperazine Ring: The phenoxy intermediate is then reacted with a piperazine derivative, such as 4-(2-pyrimidinyl)piperazine, under suitable conditions to form the desired piperazine-linked compound.

    Final Coupling: The final step involves coupling the piperazine-linked compound with a suitable propanone derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(TERT-BUTYL)PHENOXY]-2-METHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[4-(TERT-BUTYL)PHENOXY]-2-METHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interaction with biological systems, including its binding affinity to various receptors.

Mechanism of Action

The mechanism of action of 2-[4-(TERT-BUTYL)PHENOXY]-2-METHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4-methoxyphenol: Known for its antioxidant properties.

    2-tert-Butyl-4-methylphenol: Used as an intermediate in organic synthesis.

    2,6-Di-tert-butyl-4-methylphenol: Commonly used as a food additive and antioxidant.

Uniqueness

2-[4-(TERT-BUTYL)PHENOXY]-2-METHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE is unique due to its combination of a phenoxy group, a piperazine ring, and a pyrimidine moiety, which imparts distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(TERT-BUTYL)PHENOXY]-2-METHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE
Reactant of Route 2
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2-[4-(TERT-BUTYL)PHENOXY]-2-METHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.